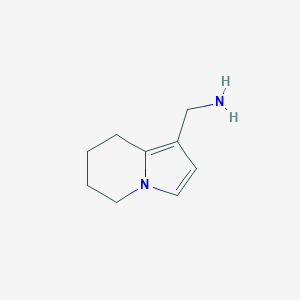

(5,6,7,8-Tetrahydroindolizin-1-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

5,6,7,8-tetrahydroindolizin-1-ylmethanamine |

InChI |

InChI=1S/C9H14N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h4,6H,1-3,5,7,10H2 |

InChI Key |

RHSWMDSYUJGMHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C=CC(=C2C1)CN |

Origin of Product |

United States |

Preparation Methods

Amination/Cyclisation One-Pot Method

This method involves the reaction of suitable precursors bearing carbonyl and amine functionalities under aqueous ammonia conditions to induce cyclisation and amination simultaneously, forming bicyclic lactams or related intermediates.

- Procedure: A substrate containing a cyclic ketone or lactam precursor is treated with aqueous ammonia, promoting nucleophilic attack and ring closure to form the bicyclic indolizine framework.

- Advantages: This approach is efficient, often proceeding under mild conditions, and allows for the introduction of nitrogen functionality in a single step.

- Applications: Used in the synthesis of isoquinuclidinones and related bicyclic amines, which are key intermediates en route to (5,6,7,8-Tetrahydroindolizin-1-yl)methanamine.

Biomimetic Synthesis via Alkaloid Precursors

Inspired by natural biosynthetic pathways, this method uses structurally related alkaloids as synthetic precursors.

- Key Steps: Starting from compounds such as grandisine D, selective oxidation, aldol reactions, and amination/cyclisation sequences are employed to construct the tetrahydroindolizine core and install the methanamine substituent.

- Outcome: This strategy provides stereochemical control and access to enantiomerically pure products.

- Research Findings: The biomimetic approach has been successfully applied to synthesize (±)-grandisine B, a close structural analog, demonstrating the feasibility of this route for this compound.

Formic Acid-Mediated Alkyne/Acetal Cyclisation

This novel cyclisation technique involves the reaction of alkynes with acetals in the presence of formic acid to form heterocyclic rings.

- Mechanism: Formic acid activates the alkyne and acetal functionalities, facilitating intramolecular cyclisation to yield the indolizine ring system.

- Scope: Applicable to a variety of substrates, including aromatic and heteroatom-substituted alkynes.

- Relevance: This method offers a versatile route to the tetrahydroindolizine scaffold, which can be further functionalized to introduce the methanamine group.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The amination/cyclisation approach has been demonstrated to efficiently produce bicyclic lactams that serve as intermediates for further functionalization into this compound.

- Biomimetic synthesis routes provide access to enantiomerically enriched compounds, which is crucial for biological activity studies.

- The formic acid-mediated cyclisation method represents a recent advancement, offering a mild and efficient route to the indolizine core, adaptable to various substituents.

- No direct preparation methods were found in patent literature specifically naming this compound, but related indolizine derivatives and their synthetic routes provide valuable insights.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroindolizin-1-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the most significant applications of (5,6,7,8-tetrahydroindolizin-1-yl)methanamine is its potential antitumor properties. Compounds related to tetrahydroindolizines have been reported to exhibit similar activities to established chemotherapeutic agents. For instance, the alkaloid (−)-rhazinicine, which contains the 5,6,7,8-tetrahydroindolizin-5-one motif, has shown antitumor activity comparable to that of taxol . This suggests that derivatives of this compound could be explored for their anticancer potential.

Antimicrobial Properties

Several studies have indicated that naturally occurring tetrahydroindolizinones exhibit antimicrobial and antifungal activities. For example, polygonatine B was isolated from Polygonatum sibiricum and demonstrated efficacy against various microorganisms . The synthesis of this compound derivatives could lead to new antimicrobial agents.

Organic Synthesis

Synthetic Routes

The synthesis of this compound can be achieved through various methods. A notable approach involves the diastereoselective hydrogenation of tetrasubstituted indolizines. The synthetic pathway often utilizes commercially available precursors such as pyridoxine hydrochloride. This method not only provides a cost-effective route but also allows for the production of polyfunctionalized compounds with potential applications in drug development .

Chemical Properties and Reactivity

The unique structure of this compound contributes to its reactivity in organic synthesis. It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. The ability to modify its structure through synthetic chemistry opens avenues for creating new compounds with desired biological activities.

Material Science

Polymer Applications

Research into the use of this compound in polymer science has shown promising results. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. Such modifications are valuable in developing advanced materials for industrial applications.

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Diastereoselective Hydrogenation | Utilizes tetrasubstituted indolizines | 30% |

| Friedel-Crafts Acylation | Traditional method for indolizinones | Variable |

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroindolizin-1-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Bicyclic Cores

Tetrahydronaphthalene Derivatives

- Functional Group: Methanamine hydrochloride. Key Differences: The absence of nitrogen in the bicyclic core reduces polarity and electronic interactions compared to indolizine derivatives. This compound is often stabilized as a hydrochloride salt for pharmaceutical applications .

Indeno[5,4-b]furan Derivatives

- Example: 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride Core: Indeno-furan system (oxygen-containing heterocycle). Functional Group: Ethanamine hydrochloride. Key Differences: The furan oxygen enhances hydrogen-bonding capacity, while the ethanamine chain increases steric flexibility compared to methanamine .

Triazolo[4,3-a]azepine Derivatives

- Example: 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine Core: Seven-membered azepine fused with a triazole ring. Functional Group: Ethanamine.

Functional Group Variations

Ketone vs. Amine Substituents

- Example: 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone Functional Group: Ketone (-COCH3). Key Differences: The ketone reduces basicity and water solubility compared to methanamine. This derivative is more reactive in nucleophilic additions or condensations .

Indazole Derivatives

- Example: (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanamine Core: Indazole (two adjacent nitrogen atoms). Functional Group: Methanamine. However, this compound exhibits higher toxicity (H315, H318 hazards) compared to indolizine analogues .

Pharmacological and Analytical Considerations

- Bioactive Analogues: Tramazoline, an imidazoline derivative with a tetrahydro-naphthyl group, acts as a vasoconstrictor by targeting α-adrenergic receptors.

- Synthetic Challenges : Ferrocenyl-substituted indolizines (e.g., 1-Ferrocenyl-5,6,7,8-tetrahydroindolizin) face HRMS characterization issues due to overlapping isotopic patterns, though this is less problematic for simpler derivatives like the methanamine .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Reactivity : The methanamine group in this compound enhances water solubility and basicity, making it suitable for salt formation (e.g., hydrochloride) to improve bioavailability .

- Electronic Effects : Indolizine’s nitrogen atoms enable π-π stacking and hydrogen bonding, which are absent in carbocyclic analogues like tetrahydronaphthalene derivatives .

- Safety Profile : Indazole derivatives exhibit higher hazards (e.g., H318 eye damage), underscoring the importance of structural modifications to mitigate toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (5,6,7,8-Tetrahydroindolizin-1-yl)methanamine, and how is its structural integrity verified?

- Synthetic Routes : Common methods include cyclization reactions using precursors like tetrahydroisoquinoline derivatives or C-H activation catalyzed by transition metals (e.g., ruthenium) to form the indolizine core . Multi-step syntheses often involve coupling reactions with methanamine groups, followed by purification via column chromatography with solvent gradients (e.g., EtOAc/hexane) .

- Structural Verification : Techniques such as -NMR, -NMR, and IR spectroscopy are used to confirm bond connectivity and functional groups. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight, though HRMS may require cross-validation with X-ray crystallography if spectral overlaps occur (e.g., isotope interference) .

Q. How is purity assessed for this compound in academic research?

- Analytical Methods : High-performance liquid chromatography (HPLC) with UV detection and elemental analysis (C, H, N) ensure purity and stoichiometric consistency. Melting point analysis (>320°C for related heterocycles) can indicate crystallinity .

- Spectroscopic Cross-Check : Discrepancies in NMR or MS data are resolved by repeating experiments under controlled conditions or using deuterated solvents to clarify splitting patterns .

Advanced Research Questions

Q. What optimization strategies improve the synthetic yield of this compound in complex reactions?

- Reaction Engineering : Use of continuous flow reactors enhances reaction efficiency and scalability, reducing side products. Catalytic systems (e.g., ruthenium) with ligand optimization improve regioselectivity in C-H activation steps .

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) promote cyclization, while low-temperature quenching minimizes decomposition .

Q. How are contradictions in spectral data for derivatives of this compound resolved?

- Multi-Technique Validation : Combine HRMS with X-ray diffraction (single-crystal analysis) to unambiguously assign structures. For example, overlapping HRMS peaks caused by isotopic interference (e.g., ferrocenyl derivatives) are resolved using alternative ionization methods or computational modeling .

- Dynamic NMR Studies : Variable-temperature NMR can elucidate conformational dynamics that obscure spectral interpretation .

Q. What structure-activity relationship (SAR) studies exist for this compound derivatives, and what methodologies are applied?

- SAR Approaches : Systematic substitution at the methanamine or indolizine positions (e.g., halogenation, alkylation) is evaluated for biological activity. In vitro assays (e.g., cytotoxicity, enzyme inhibition) and molecular docking with targets like dihydroorotate dehydrogenase (DHODH) guide SAR insights .

- Pharmacokinetic Profiling : Solubility and stability are assessed via kinetic solvent studies (e.g., UV-Vis spectroscopy in phosphate buffers at pH 7.4) to prioritize derivatives for in vivo testing .

Q. How do researchers evaluate the stability and storage conditions of this compound?

- Stability Protocols : Accelerated degradation studies under heat, light, and humidity (ICH guidelines) identify decomposition pathways. LC-MS monitors degradation products like oxidized imidazoles or ring-opened amines .

- Storage Recommendations : Lyophilized compounds are stored at −20°C under inert gas (argon) to prevent hydrolysis or oxidation. Desiccants and amber vials mitigate moisture and light exposure .

Methodological Considerations

- Contradiction Analysis : Conflicting bioactivity data (e.g., variable IC values across assays) are addressed by standardizing assay conditions (e.g., cell lines, incubation times) and validating results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Advanced Characterization : For ambiguous stereochemistry, circular dichroism (CD) spectroscopy or chiral HPLC resolves enantiomeric purity, critical for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.